molecular formula C14H10F2O2 B6364465 5-Fluoro-2-(2-fluoro-5-methylphenyl)benzoic acid CAS No. 1178112-33-8

5-Fluoro-2-(2-fluoro-5-methylphenyl)benzoic acid

Cat. No.: B6364465
CAS No.: 1178112-33-8
M. Wt: 248.22 g/mol
InChI Key: GAEPGCTYHSYGRA-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-fluoro-5-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O2 It is a fluorinated benzoic acid derivative, characterized by the presence of two fluorine atoms and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2-fluoro-5-methylphenyl)benzoic acid typically involves the fluorination of a suitable precursor. One common method is the alkylation of methylbenzoic acid followed by fluorination using reagents such as potassium fluoride in an appropriate solvent . The reaction conditions, including temperature and solvent choice, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced techniques to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-fluoro-5-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, where the fluorine atoms or the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Fluoro-2-(2-fluoro-5-methylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Fluoro-2-(2-fluoro-5-methylphenyl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(2-fluoro-5-methylphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methyl group, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where these features are advantageous.

Properties

IUPAC Name

5-fluoro-2-(2-fluoro-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-5-13(16)11(6-8)10-4-3-9(15)7-12(10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEPGCTYHSYGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681128
Record name 2',4-Difluoro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178112-33-8
Record name 2',4-Difluoro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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